6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24FN7 and its molecular weight is 417.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. Its molecular formula is C23H24FN7 with a molecular weight of approximately 421.5 g/mol. The presence of the fluorophenyl and piperazine moieties is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H24FN7 |
Molecular Weight | 421.5 g/mol |
IUPAC Name | This compound |
InChI Key | XXXXXX |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The piperazine ring is known to enhance binding affinity to neurotransmitter receptors, while the pyrazolo[3,4-d]pyrimidine structure may inhibit certain kinases.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases that play roles in cancer cell proliferation.
- Neurotransmitter Modulation : The piperazine moiety may interact with serotonin and dopamine receptors, influencing mood and behavior.
Biological Activity
Recent studies have evaluated the compound's efficacy against various biological targets:
- Antitumor Activity : In vitro assays indicated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM depending on the cell line tested.
- Antimicrobial Properties : Preliminary antimicrobial assays demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
- Neuropharmacological Effects : Behavioral studies in animal models revealed anxiolytic effects, correlating with modulation of serotonergic pathways.
Case Studies
Several case studies have reported on the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
- Case Study 1 : A derivative with a similar structure was tested for anti-tubercular activity. It exhibited an IC50 of 2.5 µM against Mycobacterium tuberculosis . This highlights the potential of this class of compounds in treating infectious diseases.
- Case Study 2 : Another study focused on a related compound that demonstrated selective inhibition of certain kinases involved in cancer progression, with significant tumor reduction observed in vivo .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperazine and pyrazolo[3,4-d]pyrimidine rings significantly influence biological activity. For instance:
- Substitution at the para position of the piperazine enhances receptor binding affinity.
- Variations in the methyl group on the pyrazolo ring affect solubility and bioavailability.
Eigenschaften
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7/c1-16-4-3-5-18(14-16)26-21-20-15-25-29(2)22(20)28-23(27-21)31-12-10-30(11-13-31)19-8-6-17(24)7-9-19/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRKZNVXZFYMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.